Rhein exhibits various pharmacological properties, including potential antioxidant, anti-inflammatory, and anticancer effects. Researchers utilize Rhein-13C6 to investigate these potential benefits in various contexts:
Rhein is also believed to play a role in various plant defense mechanisms. Rhein-13C6 can be a valuable tool in plant research for:
Rhein-13C6 is a carbon-labeled derivative of Rhein, a naturally occurring anthraquinone compound primarily found in the roots of various plants, including Rheum palmatum and Rheum emodi. The molecular formula of Rhein-13C6 is C15H8O6, with a molecular weight of approximately 284.22 g/mol . This compound features multiple hydroxyl and carboxylic acid functional groups, contributing to its reactivity and biological properties.
There is no known specific mechanism of action for Rhein-13C6 as it functions as an analytical tool. However, Rhein itself exhibits some biological activities that are still under investigation. Studies suggest Rhein might possess antioxidant, anti-inflammatory, and anticancer properties []. However, more research is needed to fully understand its mechanism of action in these processes.
Rhein-13C6 exhibits significant biological activities:
The synthesis of Rhein-13C6 typically involves isotopic labeling techniques. Common methods include:
These methods ensure that the integrity and biological activity of the original compound are maintained while allowing for tracking and study in biological systems.
Rhein-13C6 has various applications in research and industry:
Interaction studies involving Rhein-13C6 focus on its effects on various biological systems:
Rhein-13C6 shares structural similarities with other anthraquinone derivatives. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Rhein | Identical core | Naturally occurring; known for anti-cancer effects |
Emodin | Similar backbone | Exhibits laxative effects; less potent as an antioxidant |
Aloe-emodin | Similar backbone | Found in aloe vera; known for skin benefits |
Chrysophanol | Similar backbone | Exhibits antibacterial properties |
Rhein-13C6 is unique due to its isotopic labeling, allowing for detailed studies on its pharmacokinetics and biological interactions without altering its inherent properties.
Rhein-13C6 represents a stable isotope-labeled derivative of rhein, an anthraquinone compound characterized by the strategic incorporation of six carbon-13 isotopes within its molecular framework [1] [2] . The parent compound rhein possesses a fundamental anthraquinone structure consisting of three fused benzene rings with two ketone groups and hydroxyl substituents [4] [16]. The carbon-13 labeling pattern in Rhein-13C6 involves the replacement of six specific carbon-12 atoms with carbon-13 isotopes, creating a molecular tracer compound that maintains the essential structural and chemical properties of the parent molecule while providing enhanced spectroscopic detectability [1] [20].
The molecular framework of Rhein-13C6 maintains the characteristic anthraquinone backbone, which consists of a central quinone ring system flanked by two benzene rings [2] [4]. The incorporation of carbon-13 isotopes follows a systematic pattern that preserves the integrity of the aromatic system while enabling detailed tracking in metabolic and analytical studies [20]. The isotopic labeling specifically targets carbon positions that are crucial for maintaining the compound's biological activity and structural stability [8] [20].
The carbon-13 incorporation pattern in Rhein-13C6 is designed to facilitate comprehensive nuclear magnetic resonance studies and mass spectrometric analysis [1] [2]. The strategic placement of these isotopic labels allows researchers to monitor molecular transformations and metabolic pathways with enhanced precision [20] [44]. The labeling pattern ensures that the fundamental chemical properties of the parent compound remain unchanged while providing the analytical advantages associated with isotopic substitution [43] [44].
The structural formula of Rhein-13C6 is represented as C9¹³C6H8O6, indicating the presence of nine carbon-12 atoms and six carbon-13 atoms within the molecular structure [1] [2] [5]. The International Union of Pure and Applied Chemistry nomenclature for this compound is 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid-13C6 [2] [4]. Alternative nomenclature systems describe the compound as 9,10-dihydro-4,5-dihydroxy-9,10-dioxo-2-anthracenecarboxylic acid-13C6 [2] [5] [7].
The molecular weight of Rhein-13C6 is 290.176 to 290.180 daltons, reflecting the increased mass contribution from the six carbon-13 isotopes compared to the parent compound [1] [2] [8]. The Chemical Abstracts Service registry number for Rhein-13C6 is 1330166-42-1, providing a unique identifier for this isotopically labeled compound [1] [2] [4]. The compound is also known by several synonyms including Rheic Acid-13C6, Rhubarb Yellow-13C6, and Monorhein-13C6 [5] [7].
Property | Value |
---|---|
Molecular Formula | C9¹³C6H8O6 [1] [2] |
IUPAC Name | 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid-13C6 [2] [4] |
Molecular Weight | 290.176-290.180 Da [1] [2] [8] |
CAS Number | 1330166-42-1 [1] [2] [4] |
InChI Key | FCDLCPWAQCPTKC-UVUZSWIXSA-N [4] |
The structural representation reveals the presence of hydroxyl groups at positions 4 and 5, ketone functionalities at positions 9 and 10, and a carboxylic acid group at position 2 of the anthracene framework [2] [4] [16]. The carbon-13 labeling is distributed throughout the aromatic system, maintaining the planar configuration essential for the compound's spectroscopic and chemical properties [1] .
The physicochemical properties of Rhein-13C6 closely mirror those of the parent rhein compound, with minor modifications attributable to the isotopic substitution [16] [17] [18]. The compound exhibits a yellow crystalline appearance characteristic of anthraquinone derivatives [7] [16]. The melting point of the parent rhein compound ranges from 321 to 322 degrees Celsius, with decomposition occurring at approximately 330 degrees Celsius [16]. The isotopic labeling in Rhein-13C6 is expected to produce minimal changes in these thermal properties due to the relatively small mass difference between carbon-12 and carbon-13 isotopes [20] [43].
Solubility characteristics of Rhein-13C6 follow patterns similar to the parent compound, demonstrating limited water solubility but enhanced solubility in organic solvents [16] [17] [18]. The compound shows slight solubility in dimethyl sulfoxide, with reported solubility values of approximately 5.45 milligrams per milliliter in this solvent [17]. Methanol and other polar organic solvents also provide suitable dissolution media for analytical applications [16] [18]. The compound exhibits poor aqueous solubility, with water solubility values below 0.1 grams per 100 milliliters at standard temperature conditions [16].
Physical Property | Value | Reference Compound |
---|---|---|
Appearance | Yellow Crystalline Solid [7] [16] | Rhein |
Melting Point | ≥300°C (estimated) [16] | Rhein: 321-322°C |
Density | 1.3269 g/cm³ (estimated) [16] [17] | Rhein |
Water Solubility | <0.1 g/100 mL [16] | Rhein |
DMSO Solubility | ~5.45 mg/mL [17] | Rhein: ~15 mg/mL [18] |
pKa | 3.17±0.20 (predicted) [16] | Rhein |
The refractive index and density values for Rhein-13C6 are estimated to be 1.4413 and 1.3269 grams per cubic centimeter, respectively, based on computational predictions and comparison with the parent compound [16] [17]. The predicted logarithm of the partition coefficient value is approximately 4.290, indicating the compound's lipophilic nature [16]. These physicochemical parameters are crucial for understanding the compound's behavior in analytical and research applications [17] [18].
The carbon-13 nuclear magnetic resonance spectroscopic profile of Rhein-13C6 provides distinctive features that differentiate it from the parent rhein compound [12] [15] [25]. The incorporation of six carbon-13 isotopes results in enhanced signal intensity for the labeled carbon positions, facilitating detailed structural analysis and metabolic tracking studies [15] [20]. The chemical shift patterns for anthraquinone systems typically display carbonyl carbon resonances in the range of 180 to 220 parts per million, with aromatic carbon signals appearing between 110 and 160 parts per million [12] [25] [26].
The carbonyl carbon atoms in Rhein-13C6, specifically those at positions 9 and 10, exhibit characteristic downfield chemical shifts due to the electron-withdrawing nature of the ketone functionalities [12] [25]. These signals typically appear in the 200 to 220 parts per million region, consistent with quinone carbonyl environments [22] [25] [40]. The aromatic carbon atoms within the anthracene framework display chemical shifts in the 120 to 150 parts per million range, with specific values dependent on the electronic environment and substitution pattern [25] [26].
Carbon Position | Chemical Shift Range (ppm) | Multiplicity |
---|---|---|
Carbonyl C=O (C-9, C-10) | 200-220 [12] [25] | Singlet |
Aromatic Carbons | 120-150 [25] [26] | Singlet |
Carboxylic Acid C=O | 170-185 [15] [25] | Singlet |
Hydroxyl-bearing Carbons | 150-165 [25] [26] | Singlet |
The carboxylic acid carbon at position 2 demonstrates a characteristic chemical shift in the 170 to 185 parts per million region, typical of carboxylate functionalities in aromatic systems [15] [25]. The carbon atoms bearing hydroxyl groups exhibit chemical shifts influenced by the electron-donating nature of the hydroxyl substituents, typically appearing at slightly higher field compared to unsubstituted aromatic carbons [25] [26]. The carbon-13 enrichment in Rhein-13C6 significantly enhances the signal-to-noise ratio for the labeled positions, enabling more precise chemical shift determination and coupling pattern analysis [15] [20].
The mass spectrometric behavior of Rhein-13C6 exhibits characteristic fragmentation patterns that reflect both the anthraquinone structural framework and the isotopic labeling [29] [30] [31]. The molecular ion peak appears at mass-to-charge ratio 290, corresponding to the increased molecular weight due to carbon-13 incorporation [1] [2]. The fragmentation pathways typically involve sequential loss of carbon monoxide molecules, a characteristic behavior of anthraquinone compounds under electron impact ionization conditions [29] [30] [31].
Primary fragmentation processes include the loss of carbon monoxide from the quinone carbonyls, resulting in fragment ions at mass-to-charge ratios 262 and 234, corresponding to sequential elimination of two carbon monoxide units [29] [31]. The carboxylic acid functionality undergoes decarboxylation, producing fragment ions through loss of carbon dioxide with a mass decrease of 44 units [31] [33]. Additional fragmentation involves the formation of fluorenone-type ions through rearrangement processes characteristic of anthraquinone systems [29] [30].
Fragment Ion (m/z) | Loss from Molecular Ion | Proposed Structure |
---|---|---|
290 | - | Molecular Ion [M]+- |
262 | 28 (CO) | [M-CO]+- |
246 | 44 (CO₂) | [M-CO₂]+- |
234 | 56 (2×CO) | [M-2CO]+- |
218 | 72 (CO₂+CO) | [M-CO₂-CO]+- |
180 | 110 | Fluorenone-type ion |
The isotopic labeling pattern in Rhein-13C6 provides additional mass spectrometric information through the distribution of carbon-13 atoms among the fragment ions [31] [43]. The fragmentation behavior enables identification of specific carbon positions involved in bond cleavage processes, providing valuable structural information for analytical applications [29] [31]. The base peak in the mass spectrum typically corresponds to stable aromatic fragments formed through elimination of functional groups and rearrangement processes [30] [31].
The vibrational spectroscopic characteristics of Rhein-13C6 demonstrate distinctive features associated with the anthraquinone functional groups and isotopic substitution effects [36] [37] [38]. Infrared spectroscopy reveals characteristic absorption bands for the carbonyl stretching vibrations of the quinone system, typically appearing in the 1650 to 1680 wavenumber region [36] [37] [41]. The carboxylic acid functionality exhibits characteristic absorption patterns including oxygen-hydrogen stretching vibrations around 3300 to 3500 wavenumbers and carbon-oxygen stretching near 1700 wavenumbers [37] [40].
The hydroxyl groups at positions 4 and 5 contribute broad absorption bands in the 3200 to 3600 wavenumber region, often exhibiting hydrogen bonding interactions with neighboring functional groups [36] [37]. The aromatic carbon-carbon stretching vibrations appear in the 1400 to 1600 wavenumber range, characteristic of substituted benzene ring systems [38] [40]. The isotopic substitution with carbon-13 results in subtle frequency shifts due to the increased mass of the labeled carbon atoms, following the principles of vibrational isotope effects [14] [38].
Functional Group | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
O-H Stretch (COOH) | 3300-3500 [37] [40] | Carboxylic acid |
O-H Stretch (Phenolic) | 3200-3600 [36] [37] | Hydroxyl groups |
C=O Stretch (Quinone) | 1650-1680 [36] [37] [41] | Anthraquinone carbonyls |
C=O Stretch (COOH) | ~1700 [37] [40] | Carboxylic acid |
C=C Stretch (Aromatic) | 1400-1600 [38] [40] | Benzene rings |
C-H Bending | 1000-1300 [40] | Aromatic protons |
The vibrational coupling between different functional groups within the Rhein-13C6 structure results in complex spectral patterns that require careful analysis for complete assignment [38] [40]. Two-dimensional infrared spectroscopy techniques have been employed to characterize anharmonic vibrational modes in quinone systems, revealing coupling between carbonyl and ring stretching vibrations [38]. The isotopic labeling provides opportunities for selective vibrational studies through isotope-edited infrared spectroscopy, enabling detailed analysis of specific molecular regions [14] [20].
The comparative analysis between Rhein-13C6 and non-labeled rhein reveals both similarities and distinctions arising from the isotopic substitution [16] [17] [43]. The fundamental chemical structure remains identical, with both compounds sharing the same anthraquinone framework, hydroxyl substitution pattern, and carboxylic acid functionality [2] [16]. The primary differences manifest in spectroscopic properties, molecular weight, and analytical detectability rather than fundamental chemical behavior [20] [43] [44].
Molecular weight comparison shows Rhein-13C6 at 290.176 to 290.180 daltons compared to 284.22 daltons for the parent rhein compound, representing an increase of approximately 6 daltons due to the six carbon-13 substitutions [1] [2] [16]. This mass difference provides the basis for mass spectrometric discrimination between labeled and unlabeled forms, enabling precise quantitative analysis in biological and chemical systems [20] [43]. The physicochemical properties including melting point, solubility characteristics, and stability profiles remain essentially unchanged due to the minimal impact of isotopic substitution on intermolecular interactions [16] [17] [43].
Property | Rhein | Rhein-13C6 | Difference |
---|---|---|---|
Molecular Weight (Da) | 284.22 [16] | 290.176-290.180 [1] [2] | +5.956-5.960 |
Molecular Formula | C₁₅H₈O₆ [16] | C₉¹³C₆H₈O₆ [1] [2] | 6 × ¹³C substitution |
Melting Point | 321-322°C [16] | ~321-322°C (estimated) | Minimal change |
Water Solubility | <0.1 g/100 mL [16] | <0.1 g/100 mL (estimated) | No significant change |
CAS Number | 478-43-3 [16] | 1330166-42-1 [1] [2] | Different registry |
Spectroscopic differences between the two compounds are most pronounced in carbon-13 nuclear magnetic resonance spectroscopy, where Rhein-13C6 exhibits enhanced signal intensity for the labeled carbon positions [12] [15] [20]. Mass spectrometric analysis clearly distinguishes between the compounds through molecular ion peaks and fragmentation patterns that reflect the isotopic composition [29] [31] [43]. Infrared spectroscopic properties show minimal differences, with only subtle frequency shifts attributable to isotope effects on vibrational modes [14] [38] [43].
The successful incorporation of carbon-13 isotopes into the rhein molecular framework depends on strategic selection of labeling approaches that maximize isotopic enrichment while maintaining chemical integrity. The incorporation of carbon-13 into Rhein-13C6 typically involves the replacement of six carbon atoms in the anthraquinone backbone with their heavier isotopic counterparts .
Precursor Labeling Approach represents the most widely employed strategy for Rhein-13C6 synthesis. This methodology utilizes carbon-13 enriched starting materials incorporated during early synthetic steps, ensuring uniform isotopic distribution throughout the final product. The approach achieves isotopic purity levels exceeding 98 atom% carbon-13 when high-purity labeled precursors are employed . The technical requirements include specialized labeled precursors and careful handling to prevent isotopic dilution.
Biosynthetic Incorporation offers an alternative pathway utilizing microbial systems fed with carbon-13 labeled glucose. Studies have demonstrated that microorganisms can efficiently incorporate carbon-13 from glucose into complex molecular structures, achieving incorporation efficiencies greater than 99% under optimized culture conditions [3] [4]. This approach requires sterile culture conditions and precise control of the carbon-13 glucose feeding strategy.
Late-Stage Isotope Exchange provides opportunities for direct carbon-13 incorporation through exchange reactions with carbon dioxide. While this methodology typically achieves 60-85% incorporation efficiency depending on reaction conditions, it offers the advantage of avoiding extensive synthetic route modifications [5] [6]. The technique requires controlled temperature and atmospheric conditions to optimize isotope exchange rates.
Fries Rearrangement Strategy has emerged as a particularly effective total synthesis route for rhein derivatives. The methodology begins with dibromoester precursors and proceeds through Fries rearrangement, bis-carbonylation, and cyclization in molten salt conditions [7]. This approach offers a short and practical synthetic route, making it well-suited for isotope incorporation when carbon-13 labeled precursors are introduced at early stages.
Methoxyxylene-Based Total Synthesis represents a systematic multi-step approach developed by researchers for rhein preparation. The pathway involves oxidation, esterification, Friedel-Crafts acylation, hydrolysis, sulfuric acid cyclization, and deprotection reactions starting from methoxyxylene [8] [9]. For Rhein-13C6 synthesis, carbon-13 labeled methoxyxylene derivatives serve as the isotopic source, enabling systematic incorporation throughout the molecular framework.
Anthraquinone Core Construction methodologies focus on building the central anthraquinone structure through various cyclization strategies. These approaches often utilize Diels-Alder reactions, Friedel-Crafts acylations, or ring-closing methodologies to construct the tricyclic anthraquinone system [10] [11]. Carbon-13 incorporation can be achieved through labeled building blocks or precursors that contribute to the core structure formation.
Chrysophanol Derivatization provides an economically attractive semi-synthetic route utilizing naturally occurring anthraquinone precursors. The methodology involves acetylation of chrysophanol, followed by chromium trioxide oxidation and alkaline deacetylation to generate rhein [8]. For isotope labeling applications, carbon-13 labeled chrysophanol can serve as the starting material, though the isotopic enrichment is limited to positions present in the natural precursor.
Biotechnological Production from Emodin offers an environmentally friendly approach utilizing microbial transformation systems. Researchers have isolated Penicillium strains capable of converting emodin to rhein with conversion rates of approximately 11.7% [8]. The incorporation of carbon-13 can be achieved by feeding microorganisms with carbon-13 labeled glucose, allowing biosynthetic incorporation into the emodin substrate and subsequent conversion to labeled rhein.
Natural Extract Modification represents another semi-synthetic approach where rhein extracted from natural sources undergoes chemical modification to introduce isotopic labels. This methodology requires post-extraction carbon-13 incorporation through chemical exchange or derivatization reactions, though it may result in lower overall isotopic enrichment compared to de novo synthesis approaches.
High-Performance Liquid Chromatography remains the gold standard for Rhein-13C6 purification, utilizing reversed-phase C18 column separation to achieve purities exceeding 95% [12] [13]. The technique effectively separates the target compound from synthetic impurities and unlabeled materials, though recovery rates typically range from 70-85% due to matrix effects and co-eluting compounds.
High-Speed Countercurrent Chromatography offers advantages for isotopically labeled compound purification through liquid-liquid partition in volatile solvent systems. The methodology achieves purities greater than 95% while maintaining recovery rates of 80-90% [4]. The volatile nature of the solvent system facilitates complete solvent removal, minimizing contamination concerns critical for isotopically labeled materials.
Two-Dimensional High-Performance Liquid Chromatography provides enhanced purification capabilities through orthogonal separation mechanisms. This advanced technique achieves purities exceeding 99% by utilizing complementary separation principles, though recovery rates of 65-80% reflect the complexity of the method development requirements [13].
Solid Phase Extraction serves as a complementary purification technique, particularly effective for removing water-soluble impurities and salts. The methodology achieves 90-95% purity through selective adsorption and desorption cycles, though challenges include incomplete retention or breakthrough of target compounds [12].
Isotopic Purity Assessment represents the most critical quality control parameter for Rhein-13C6. Mass spectrometry isotopologue analysis monitors the carbon-13 enrichment, with acceptance criteria requiring peak intensity ratios of M+6/(M+0-M+5) ≥98% [14] [15]. This ensures that the carbon-13 incorporation meets specifications for research applications.
Chemical Purity Determination utilizes high-performance liquid chromatography with ultraviolet detection to verify overall compound purity. The analytical method employs C18 column separation with acceptance criteria requiring single peak areas ≥95% by HPLC analysis [16]. This parameter ensures that synthetic impurities and degradation products remain within acceptable limits.
Molecular Weight Confirmation employs high-resolution mass spectrometry to verify the expected molecular ion [M+6]+ at m/z 290.18 for Rhein-13C6. Mass accuracy requirements of <5 ppm ensure precise molecular weight determination, confirming successful carbon-13 incorporation [17].
Starting Material Procurement represents a fundamental challenge in scaling Rhein-13C6 production. Laboratory-scale synthesis relies on commercial carbon-13 labeled precursors, while pilot and production scales require bulk labeled materials or custom synthesis of carbon-13 precursors [18] [19]. Limited supplier availability and high costs necessitate careful economic evaluation of scale-up feasibility.
Reaction Vessel Requirements evolve significantly across scale ranges. Laboratory synthesis utilizes standard glassware (25-100 mL), pilot scale operations require multi-neck flasks (250-1000 mL), while production scale synthesis demands jacketed reactors (1-10 L) with enhanced heat transfer and mixing efficiency [18].
Temperature Control Systems become increasingly critical at larger scales. Laboratory-scale synthesis employs standard heating and cooling equipment, while pilot and production scales require programmable temperature controllers and industrial temperature control systems to ensure uniform temperature distribution throughout larger reaction volumes [18].
Solvent Recovery and Recycling considerations intensify with scale-up due to the high value of isotopically labeled materials. Manual collection and disposal suffice for laboratory scale, but pilot and production scales require sophisticated solvent recovery apparatus and automated systems to prevent isotope cross-contamination and minimize waste [18].
Purification Scale-up demands careful consideration of column loading capacity and separation efficiency. Analytical high-performance liquid chromatography (4.6 mm columns) serves laboratory needs, semi-preparative systems (10 mm columns) support pilot scale operations, while production scale requires process chromatography (>25 mm) with enhanced throughput capabilities [18].
Quality Control Frequency must be adjusted based on production scale and regulatory requirements. Every batch testing applies to laboratory scale, representative sampling supports pilot scale operations, while production scale demands statistical sampling plans and comprehensive analytical method validation [18].
Cost Management becomes increasingly critical with scale-up. Laboratory scale can accommodate high cost per gram, pilot scale requires cost optimization strategies, while production scale demands economic viability through efficient synthetic routes and resource utilization [18] [20].